molecular formula C14H21NO B13535232 4-(4-Ethoxy-2-methylphenyl)piperidine

4-(4-Ethoxy-2-methylphenyl)piperidine

Cat. No.: B13535232
M. Wt: 219.32 g/mol
InChI Key: LGEWSDGHTYVZOV-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)piperidine (CAS 443130-87-8) is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This chemical building block features a piperidine ring substituted at the 4-position with a 4-ethoxy-2-methylphenyl group. The piperidine moiety is a common scaffold in medicinal chemistry and drug discovery, making this compound a valuable intermediate for the synthesis of more complex molecules for pharmaceutical and chemical research. While specific biological activities or applications for this exact molecule are not extensively detailed in the literature, its structure suggests potential as a key precursor in developing compounds for various investigative purposes. Calculated physical properties include a density of approximately 0.981 g/cm³ and a boiling point of around 329.5°C . Researchers are encouraged to explore its utility in their proprietary synthetic pathways. This product is intended for research and development use in a laboratory setting only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(4-ethoxy-2-methylphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-4-5-14(11(2)10-13)12-6-8-15-9-7-12/h4-5,10,12,15H,3,6-9H2,1-2H3

InChI Key

LGEWSDGHTYVZOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2CCNCC2)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to 4 4 Ethoxy 2 Methylphenyl Piperidine and Its Core Analogues

Retrosynthetic Analysis of the 4-(4-Ethoxy-2-methylphenyl)piperidine Framework

A retrosynthetic analysis of this compound reveals several potential bond disconnections that inform the design of viable synthetic routes. The most logical disconnections are at the C-C bond between the piperidine (B6355638) and the phenyl ring, and the C-N bonds within the piperidine ring itself.

C-C Bond Disconnection: This approach disconnects the molecule into a piperidine synthon and a 4-ethoxy-2-methylphenyl synthon. This strategy is highly convergent and allows for the late-stage introduction of the aryl group. Key forward reactions for this disconnection include:

Cross-coupling reactions: The Suzuki-Miyaura coupling of a piperidine-derived boronic acid or ester with a 4-ethoxy-2-methylphenyl halide, or conversely, the coupling of a 4-ethoxy-2-methylphenylboronic acid with a 4-halopiperidine derivative, is a powerful and widely used method. fishersci.ca

Grignard reactions: The addition of a 4-ethoxy-2-methylphenylmagnesium halide to a 4-piperidone (B1582916) derivative, followed by dehydration and reduction, offers a classic approach to this carbon-carbon bond formation.

C-N Bond Disconnection: This strategy involves the formation of the piperidine ring itself as a key step. This can be achieved through several intramolecular cyclization strategies. For instance, a linear precursor containing the 4-ethoxy-2-methylphenyl group and a suitably positioned amine and leaving group can be cyclized to form the piperidine ring.

Conventional Synthetic Routes to 4-Arylpiperidines

Conventional methods for the synthesis of 4-arylpiperidines provide a robust foundation for accessing the target molecule. These routes can be broadly categorized into alkylation reactions, cyclization strategies, and reductive amination approaches.

Alkylation Reactions in Piperidine Functionalization

While direct C-alkylation of the piperidine ring at the 4-position is not a common primary synthetic route due to challenges in controlling regioselectivity, N-alkylation is a fundamental transformation in piperidine chemistry. For the synthesis of N-substituted analogues of this compound, various alkylating agents can be employed.

Alkylating AgentBaseSolventTemperatureNotes
Alkyl Halide (R-X)K₂CO₃, NaHDMF, AcetonitrileRoom Temp. to RefluxThe choice of base and solvent can be optimized for specific substrates.
Reductive AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Dichloroethane, MethanolRoom Temp.A mild and efficient method for introducing a wide range of alkyl groups.

Table 1: General Conditions for N-Alkylation of Piperidines.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring through intramolecular cyclization is a versatile strategy. These reactions typically involve the formation of one or two C-N bonds in the cyclization step. Common precursors for such cyclizations include appropriately substituted haloamines or amino alcohols.

One potential route to this compound via cyclization could involve the synthesis of a precursor like 1-amino-4-(4-ethoxy-2-methylphenyl)-5-halopentane, which upon treatment with a base would undergo intramolecular nucleophilic substitution to form the piperidine ring.

Reductive Amination Approaches

Reductive amination is a powerful tool for the synthesis of piperidines, particularly for the formation of the C-N bonds of the heterocyclic ring. An intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of a piperidine ring.

For the synthesis of this compound, a potential precursor would be 5-amino-1-(4-ethoxy-2-methylphenyl)pentan-1-one. Intramolecular reductive amination of this compound would yield the target molecule.

Reducing AgentSolventpHTemperature
Sodium Cyanoborohydride (NaBH₃CN)Methanol6-7Room Temp.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneN/ARoom Temp.
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Acetic AcidAcidicRoom Temp. to Elevated

Table 2: Common Reagents for Reductive Amination.

Advanced Synthetic Strategies for Substituted Piperidine Derivatives

More advanced synthetic methods offer increased efficiency, selectivity, and functional group tolerance for the synthesis of complex piperidine derivatives.

Catalytic Hydrogenation Methods for Pyridine (B92270) and Tetrahydropyridine (B1245486) Precursors

One of the most direct and efficient methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine or tetrahydropyridine precursors. For the target molecule, this would involve the synthesis of 4-(4-ethoxy-2-methylphenyl)pyridine followed by its reduction.

The synthesis of the pyridine precursor can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling of 4-bromopyridine with 4-ethoxy-2-methylphenylboronic acid. fishersci.ca

Once the substituted pyridine is obtained, its reduction to the corresponding piperidine can be accomplished using a variety of catalysts and conditions.

CatalystSolventPressure (H₂)TemperatureSelectivity Notes
Platinum(IV) oxide (PtO₂)Acetic Acid, Ethanol1-50 atmRoom Temp.Highly effective for a wide range of substituted pyridines.
Rhodium on Carbon (Rh/C)Ethanol, Methanol1-50 atmRoom Temp.Often used for its high activity and selectivity.
Palladium on Carbon (Pd/C)Ethanol, Acetic Acid1-50 atmRoom Temp. to 50 °CMay require acidic conditions to facilitate reduction.
Ruthenium(IV) oxide (RuO₂)Water, Ethanol50-100 atm50-100 °CTypically requires higher pressures and temperatures.

Table 3: Catalysts for the Hydrogenation of Pyridines.

The reduction of the corresponding 1,2,3,6-tetrahydropyridine intermediate, which can be formed through various methods including the reaction of a Grignard reagent with a 4-pyridone followed by dehydration, is also a viable route to the final piperidine.

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound and its structural analogs is a significant focus in medicinal chemistry due to the prevalence of the 4-arylpiperidine scaffold in numerous therapeutic agents. This article explores various synthetic methodologies and reaction pathways that can be employed to construct this specific molecule and its core analogues, detailing key catalytic systems and reaction mechanisms.

1 Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and widely utilized method for the synthesis of the corresponding piperidines. This approach is attractive due to the commercial availability of a wide range of pyridine precursors.

1 Palladium-Catalyzed Hydrogenation

Palladium-based catalysts are frequently employed for the hydrogenation of pyridine rings. The reaction typically involves the use of palladium on a solid support, such as carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation of a precursor like 4-(4-ethoxy-2-methylphenyl)pyridine would proceed to the desired piperidine. A key challenge in the hydrogenation of aryl-substituted pyridines is achieving selective reduction of the pyridine ring without affecting the aromatic substituent. However, with careful control of reaction conditions such as temperature, pressure, and solvent, high selectivity can be achieved. For instance, studies on the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine (B165713) have demonstrated high conversions and selectivities using Pd/C catalysts. d-nb.info

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation of 4-Arylpyridines

CatalystSubstrateSolventTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity (%) to 4-Arylpiperidine
10 wt% Pd/C4-PhenylpyridineEtOAc1103087>96
5 wt% Pd/C4-PhenylpyridineMiBC10030>99~95

2 Rhodium and Iridium Catalysis in Asymmetric Hydrogenation

For the synthesis of chiral piperidine derivatives, asymmetric hydrogenation using rhodium and iridium catalysts is a powerful strategy. This approach is particularly relevant when a stereocenter is desired at the piperidine ring. The direct hydrogenation of simple pyridines is challenging due to the aromatic stability and potential for catalyst poisoning. dicp.ac.cn A common strategy to overcome this is the activation of the pyridine ring by N-alkylation to form a pyridinium (B92312) salt. dicp.ac.cndicp.ac.cn This enhances the susceptibility of the ring to reduction.

Chiral phosphine ligands are crucial for inducing enantioselectivity in these hydrogenations. While direct examples for 4-(4-ethoxy-2-methylphenyl)pyridine are not prevalent, the principles from the asymmetric hydrogenation of other substituted pyridinium salts can be applied. For instance, iridium catalysts with chiral ligands have been shown to be highly efficient in the hydrogenation of 2-substituted pyridinium salts, affording chiral piperidines with high enantioselectivity. dicp.ac.cn Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as a hydrogen source offers a milder alternative to high-pressure hydrogenation. dicp.ac.cnacs.orgliv.ac.uk

Table 2: Examples of Asymmetric Hydrogenation of Pyridinium Salts

Catalyst PrecursorChiral LigandSubstrate TypeProductEnantiomeric Excess (ee)
[{Ir(cod)Cl}₂](R)-SynPhos2-Substituted Pyridinium SaltChiral 2-Substituted PiperidineHigh
[RhCp*Cl₂]₂/KIChiral Amine (for transamination)N-Benzylpyridinium SaltChiral PiperidineHigh

2 Multicomponent Reaction Sequences for Piperidine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. researchgate.netresearchgate.netmdpi.comnih.gov These reactions are characterized by their high atom economy and operational simplicity.

A plausible MCR approach to a this compound core structure could involve the reaction of an aniline, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.net For the specific target molecule, a pseudo five-component reaction of an appropriate aniline, an aromatic aldehyde (like 4-ethoxy-2-methylbenzaldehyde), and an alkyl acetoacetate could be envisioned to construct a highly functionalized piperidine ring. researchgate.net The reaction is often catalyzed by an acid or a Lewis acid.

Table 3: Example of a Pseudo Five-Component Piperidine Synthesis

AmineAldehyde1,3-DicarbonylCatalystSolventYield (%)
AnilineBenzaldehydeMethyl Acetoacetate[TMBSED][OMs]₂Ethanol93
4-Chloroaniline4-ChlorobenzaldehydeMethyl AcetoacetatePhenylboronic acidAcetonitrile92

3 Radical-Mediated Amine Cyclization Processes

Radical cyclization reactions provide a powerful method for the construction of cyclic amines, including piperidines. researchgate.netnih.govnih.gov These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization.

One strategy involves the 6-exo-trig cyclization of an acyclic amine precursor. researchgate.net For the synthesis of a 4-arylpiperidine, this could involve the cyclization of a radical generated on a carbon atom onto a suitably positioned double bond within the same molecule. Another approach is the radical-mediated C-H functionalization of acyclic amines. nih.gov For instance, an enantioselective δ C-H cyanation can be achieved by intercepting an N-centered radical relay with a chiral copper catalyst, with the resulting δ-amino nitriles being precursors to chiral piperidines. nih.gov Photoredox catalysis has also been employed for the diastereoselective C-H arylation of piperidines, which could be a method for introducing the aryl group at a late stage. chemrxiv.org

4 Hydrosilylation Reactions and Regioselectivity

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a versatile reaction in organic synthesis. rsc.orgnih.govwikipedia.org While not a direct method for the synthesis of the piperidine ring itself, it can be a key step in the functionalization of precursors. The regioselectivity of the hydrosilylation of unsaturated amines or amides is a critical aspect. rsc.org The choice of catalyst, often based on platinum, rhodium, or iridium, can influence which regioisomer of the resulting vinylsilane is formed. rsc.org These vinylsilanes can then be further elaborated to introduce desired functionalities. For example, the hydrosilylation of an alkyne can lead to a vinylsilane, which can then participate in cross-coupling reactions. The regioselectivity is governed by both electronic and steric factors of the substrate and the catalyst system.

5 Cross-Coupling Reactions for Aryl Substitution

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions are particularly useful for attaching the aryl moiety to the piperidine ring.

1 Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org This reaction is well-suited for the synthesis of 4-arylpiperidines. A common strategy involves the coupling of a piperidine-derived boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a 4-halopiperidine derivative.

For the synthesis of this compound, one could envision the Suzuki coupling of a protected 4-piperidylborane with 1-bromo-4-ethoxy-2-methylbenzene. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and scope.

Table 4: General Conditions for Suzuki-Miyaura Coupling to form 4-Arylpiperidines

Piperidine ComponentAryl ComponentPalladium CatalystLigandBaseSolvent
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine4-Bromo-1-ethoxy-2-methylbenzenePd(OAc)₂ or PdCl₂(dppf)PPh₃, SPhos, or dppfK₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF/Water
Palladium-Catalyzed C-H Activation and C-N Bond Formation

While direct palladium-catalyzed C-H activation at the 4-position of a pre-existing piperidine ring to introduce the 4-ethoxy-2-methylphenyl group is a conceptually attractive and modern approach, the more established and widely reported methods for the synthesis of 4-arylpiperidines involve palladium-catalyzed cross-coupling reactions where a C-C bond is formed. These methods, such as the Suzuki and Negishi couplings, are foundational in constructing the 4-arylpiperidine scaffold. researchgate.netorganic-chemistry.org

A plausible and efficient synthetic pathway to this compound involves the coupling of a suitable piperidine precursor with an appropriately functionalized aryl partner. One common strategy begins with a protected 4-piperidone, which is converted to an enol triflate. This intermediate can then undergo a Suzuki coupling reaction with (4-ethoxy-2-methylphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand.

Alternatively, a Negishi coupling can be employed, which involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org In this context, a 4-piperidinylzinc halide could be coupled with 1-bromo-4-ethoxy-2-methylbenzene in the presence of a palladium catalyst to furnish the desired product. researchgate.net Palladium catalysts are generally favored for their high yields and tolerance to a wide range of functional groups. wikipedia.org

The following table outlines a representative Suzuki coupling reaction for the synthesis of a precursor to this compound.

Table 1: Representative Conditions for Suzuki Coupling

ParameterCondition
Piperidine Precursor N-Boc-4-piperidone enol triflate
Aryl Partner (4-Ethoxy-2-methylphenyl)boronic acid
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C

Subsequent deprotection of the nitrogen and, if necessary, reduction of any remaining double bonds from the intermediate steps would yield the final this compound.

Stereoselective Synthesis of this compound Stereoisomers

The development of stereoselective methods to access specific stereoisomers of substituted piperidines is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Asymmetric Synthetic Approaches

Several asymmetric strategies can be envisioned for the synthesis of enantiomerically enriched this compound. One approach involves the asymmetric hydrogenation of a tetrahydropyridine precursor. For instance, 4-(4-Ethoxy-2-methylphenyl)-1,2,3,6-tetrahydropyridine can be subjected to hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to induce facial selectivity in the reduction of the double bond.

Another powerful method utilizes chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.gov A chiral auxiliary can be temporarily attached to the piperidine nitrogen, directing subsequent reactions to proceed in a stereoselective manner. For example, an N-acyliminium ion intermediate derived from a chiral auxiliary-appended piperidine precursor can undergo diastereoselective reduction to establish the desired stereochemistry at the 4-position. acs.orgfigshare.com

The following interactive table summarizes key aspects of these asymmetric approaches.

Table 2: Asymmetric Synthetic Strategies

ApproachKey FeatureExample
Asymmetric Hydrogenation Use of a chiral metal catalyst to induce enantioselectivity in the reduction of a prochiral precursor.Rh(BINAP) catalyzed hydrogenation of 4-(4-ethoxy-2-methylphenyl)-1,2,3,6-tetrahydropyridine.
Chiral Auxiliary Temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction.Diastereoselective reduction of an N-acyliminium ion derived from a piperidine precursor bearing a chiral oxazolidinone auxiliary.

Control of Regioselectivity and Stereospecificity in Reaction Pathways

Achieving high levels of both regioselectivity and stereospecificity is paramount in the synthesis of complex molecules. In the context of this compound, controlling the position and orientation of substituents is critical.

For instance, in the diastereoselective reduction of N-acyliminium ions, the choice of the chiral auxiliary and the reducing agent can significantly influence the stereochemical outcome. acs.org The steric bulk of the auxiliary can effectively shield one face of the iminium ion, leading to the preferential addition of the hydride from the less hindered face.

Similarly, in catalytic asymmetric hydrogenation, the selection of the chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center and creates a chiral environment that differentiates between the two faces of the substrate's double bond.

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile template for further chemical modifications to explore structure-activity relationships.

Introduction of Additional Functionalities

Additional functional groups can be introduced at various positions on both the piperidine and the aryl rings. The piperidine nitrogen is a common site for derivatization, such as alkylation, acylation, or arylation through reactions like the Buchwald-Hartwig amination. researchgate.netresearchgate.netqueensu.ca This allows for the introduction of a wide array of substituents to modulate the compound's properties.

Furthermore, C-H activation methodologies can be employed for the late-stage functionalization of the piperidine ring itself, although controlling regioselectivity can be challenging. Kinetic resolution of racemic 2-aryl-4-methylenepiperidines has been shown to provide access to enantioenriched functionalizable piperidine fragments. acs.org While the specific substitution pattern differs, the principle could be adapted.

Optimization of Reaction Conditions and Reagent Selection

The successful derivatization of the this compound scaffold relies heavily on the optimization of reaction conditions and the careful selection of reagents. For instance, in Buchwald-Hartwig amination reactions to modify the piperidine nitrogen, the choice of palladium catalyst, phosphine ligand, base, and solvent is critical to achieving high yields and avoiding side reactions. researchgate.netresearchgate.netqueensu.ca

The following table provides a general overview of reaction parameters that often require optimization for the functionalization of piperidine scaffolds.

Table 3: Optimization Parameters for Derivatization Reactions

Reaction TypeKey Parameters for Optimization
N-Alkylation Alkylating agent, base, solvent, temperature
N-Acylation Acylating agent, base, solvent
Buchwald-Hartwig Amination Palladium precatalyst, phosphine ligand, base, solvent, temperature
C-H Functionalization Catalyst, directing group (if any), oxidant, solvent

By systematically varying these parameters, the desired functionalized derivatives of this compound can be synthesized efficiently, enabling further investigation into their chemical and biological properties.

Advanced Structural Elucidation and Conformational Analysis of 4 4 Ethoxy 2 Methylphenyl Piperidine Architectures

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. Furthermore, it elucidates the packing of molecules within the crystal lattice, which is governed by intermolecular forces.

For many piperidine (B6355638) derivatives, X-ray diffraction studies have been crucial in understanding their conformational preferences. nih.govrsc.org The piperidine ring typically adopts a chair conformation to minimize steric strain, though other conformations like boat or twist-boat can be stabilized by specific substitution patterns or interactions within a crystal. nih.govrsc.org The orientation of substituents on the piperidine ring (axial vs. equatorial) is a key aspect of their conformational analysis and has significant implications for their chemical reactivity and biological activity. rsc.orgd-nb.info

However, a specific search for single crystal X-ray diffraction data for 4-(4-Ethoxy-2-methylphenyl)piperidine did not yield any dedicated studies. Consequently, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined from an experimental standpoint.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, the specific bond lengths, bond angles, and torsion angles for this compound cannot be reported.

Analysis of Conformational Preferences of the Piperidine Ring and Substituents

While general principles of conformational analysis for substituted piperidines are well-established, a specific analysis for this compound is not available in the literature. nih.govrsc.orgrsc.org Such an analysis would require experimental data or high-level computational modeling to determine the preferred conformation of the piperidine ring and the orientation of the 4-(4-Ethoxy-2-methylphenyl) substituent.

Chirality and Absolute Configuration Determination (if applicable)

The potential for chirality and the determination of the absolute configuration of this compound would depend on its substitution pattern and three-dimensional structure. A definitive assignment would necessitate a specific study, which is currently not found in the scientific literature.

Supramolecular Interactions and Crystal Engineering

The study of supramolecular interactions, such as hydrogen bonding and other non-covalent forces, is essential for understanding how molecules assemble in the solid state. researchgate.netnih.gov Crystal engineering leverages these interactions to design new materials with desired properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces. Although Hirshfeld surface analysis has been applied to various piperidine-containing compounds to understand their crystal packing, no such analysis has been published for this compound. nih.gov

Hydrogen Bonding Networks (N—H⋯N, C—H⋯O, N—H⋯O)

Hydrogen bonds are among the most important interactions governing the structure of molecular crystals. researchgate.netrsc.org In piperidine derivatives, the piperidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a donor. The presence of an ethoxy group in this compound introduces a potential hydrogen bond acceptor site (the oxygen atom). Therefore, one could anticipate the formation of hydrogen bonds such as N—H⋯O or C—H⋯O in its crystal structure. However, without experimental data, the existence and specific nature of any hydrogen bonding networks in the crystal structure of this compound remain speculative.

π-Stacking and C—H⋯π Interactions in Crystal Lattices

The crystal packing of this compound is expected to be influenced by a variety of non-covalent interactions, including π-stacking and C—H⋯π interactions. The presence of the aromatic ethoxy-methylphenyl group provides a π-system that can engage in stacking interactions with adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or near-parallel fashion, contribute significantly to the stabilization of the crystal lattice.

Furthermore, the piperidine ring and the methyl and ethoxy substituents offer numerous C-H bonds that can act as donors for C—H⋯π interactions. In this type of interaction, a hydrogen atom attached to a carbon atom interacts with the electron cloud of the aromatic ring of a neighboring molecule. These interactions are crucial in directing the three-dimensional arrangement of molecules in the crystal, influencing properties such as crystal density and melting point. The specific geometry and energy of these interactions can be precisely determined through single-crystal X-ray diffraction studies, which would reveal the intermolecular distances and angles characteristic of such bonds.

Energy Framework Analysis of Crystal Packing

To quantify the intermolecular interactions that govern the crystal packing of this compound, an energy framework analysis would be employed. This computational method, typically performed using specialized software, calculates the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. The total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and exchange-repulsion energies.

Spectroscopic Investigations for Elucidating Molecular Structure Beyond Identification

A comprehensive spectroscopic analysis is essential for the detailed structural elucidation of this compound, providing insights beyond simple identification.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. The key vibrational modes expected for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (piperidine)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-N (piperidine)Stretching1020-1250
C-O (ethoxy)Stretching1000-1300
C-H (piperidine)Bending1440-1480
C-H (aromatic)Out-of-plane bending690-900

The complementary nature of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum, while the polar N-H and C-O bonds typically show strong absorption in the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural assignment of this compound. The expected chemical shifts for the different protons and carbons in the molecule provide a detailed map of its connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the piperidine ring protons, and the protons of the ethoxy and methyl groups. The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the piperidine ring would resonate in the upfield region (δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns providing information about the conformation of the ring. The ethoxy group would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, while the methyl group on the aromatic ring would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, while the piperidine carbons would appear at higher field (δ 20-60 ppm). The carbons of the ethoxy and methyl groups would also have characteristic chemical shifts.

A hypothetical detailed assignment of the ¹H and ¹³C NMR spectra is presented in the table below.

Atom Position¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)
Aromatic CH6.5-7.5 (m)110-140
Piperidine CH (α to N)2.5-3.5 (m)45-55
Piperidine CH (β to N)1.5-2.5 (m)25-35
Piperidine CH (γ to N)1.5-2.5 (m)20-30
O-CH₂ (ethoxy)3.8-4.2 (q)60-70
CH₃ (ethoxy)1.2-1.5 (t)10-20
CH₃ (aromatic)2.0-2.5 (s)15-25

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Energy

UV-Visible spectroscopy would be used to investigate the electronic transitions within the this compound molecule. The absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these absorption bands are influenced by the substituents on the phenyl ring. The ethoxy and methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylpiperidine.

From the absorption spectrum, the optical band gap energy (Eg) of the compound can be estimated using the Tauc plot method. This involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. The extrapolation of the linear portion of the plot to the energy axis gives the band gap energy.

Photoluminescence (PL) Spectral Analysis

Photoluminescence spectroscopy would reveal the emission properties of this compound upon excitation with a suitable wavelength of light. The emission spectrum would provide information about the excited state of the molecule and the relaxation pathways. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can be determined from the UV-Vis and PL spectra. A larger Stokes shift generally indicates a significant change in geometry between the ground and excited states. The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined. These photophysical parameters are crucial for understanding the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Reactivity, Stability, and Mechanistic Investigations of 4 4 Ethoxy 2 Methylphenyl Piperidine and Its Reactions

Reaction Mechanism Elucidation

The synthesis and subsequent reactions of 4-(4-ethoxy-2-methylphenyl)piperidine often involve complex mechanisms, including the formation of intermediates and determination of rate-limiting steps. Palladium-catalyzed cross-coupling reactions are a common method for the formation of the 4-arylpiperidine scaffold.

While specific studies on the reaction intermediates in the synthesis of this compound are not extensively documented, analogies can be drawn from the well-established mechanisms of similar palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesis would likely involve the reaction of a suitable piperidine (B6355638) precursor with a substituted arylboronic acid.

In a typical Suzuki-Miyaura coupling, the catalytic cycle involves several key intermediates. The active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) intermediate. Subsequently, transmetalation with the arylboronic acid derivative forms an arylpalladium(II) complex. The final step is reductive elimination, which yields the desired 4-arylpiperidine and regenerates the Pd(0) catalyst.

Potential intermediates in the synthesis of this compound could include:

Oxidative Addition Adduct: A palladium(II) species formed from the reaction of a palladium(0) catalyst with a halogenated precursor, such as 4-halo-1-protected-piperidine.

Transmetalation Complex: An organopalladium(II) complex formed after the transfer of the 4-ethoxy-2-methylphenyl group from a boron reagent to the palladium center.

Reductive Elimination Precursor: The final palladium(II) complex before the formation of the C-C bond and regeneration of the catalyst.

The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling is depicted below:

StepDescriptionIntermediate
1. Oxidative AdditionThe active Pd(0) catalyst reacts with an organohalide (R-X).R-Pd(II)-X
2. TransmetalationThe organopalladium(II) halide reacts with an organoboron compound (R'-B(OR)2).R-Pd(II)-R'
3. Reductive EliminationThe diorganopalladium(II) complex eliminates the final product (R-R').Pd(0)

The rate-limiting step in palladium-catalyzed cross-coupling reactions can vary depending on the specific substrates, catalyst, and reaction conditions. In many Suzuki-Miyaura reactions, either the oxidative addition or the reductive elimination is considered the rate-limiting step.

For the synthesis of a sterically hindered biaryl compound like this compound, the reductive elimination step might be slower due to the steric hindrance around the palladium center, which can impede the formation of the new carbon-carbon bond. Conversely, if a less reactive aryl halide is used, the oxidative addition step could be the slowest part of the catalytic cycle.

The catalytic cycle for the synthesis of this compound, particularly through a Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis. This cycle efficiently creates a carbon-carbon bond between the piperidine ring and the substituted phenyl group.

The key stages of the catalytic cycle are:

Activation of the Palladium(0) Precatalyst: The cycle begins with a stable palladium precatalyst that is converted into the active Pd(0) species under the reaction conditions.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a square planar Pd(II) complex.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic approach is highly efficient, often requiring only small amounts of the palladium catalyst to produce large quantities of the desired product.

Thermal Degradation Pathways and Kinetics

Understanding the thermal stability of this compound is critical for its handling, storage, and application in various chemical processes that may involve elevated temperatures.

A hypothetical TGA curve for this compound would likely show a stable region at lower temperatures, followed by one or more weight loss steps at higher temperatures, corresponding to the decomposition of the molecule. The onset temperature of decomposition would be a key indicator of its thermal stability.

Temperature Range (°C)Weight Loss (%)Likely Fragment Lost
< 150< 5Moisture/Volatiles
150 - 30020 - 40Ethoxy group, fragmentation of the piperidine ring
> 30040 - 60Decomposition of the aromatic ring and further fragmentation

Kinetic studies of the thermal decomposition of piperidine derivatives suggest that the degradation pathways can be complex. utexas.edu For piperazine (B1678402), thermal degradation is thought to proceed through SN2 substitution reactions, initiated by a ring-opening reaction. utexas.edu

For this compound, potential decomposition pathways at elevated temperatures could include:

Cleavage of the ethoxy group: The C-O bond of the ethoxy group could be susceptible to thermal cleavage.

Piperidine ring opening: The C-N bonds within the piperidine ring could break, leading to the formation of linear amine fragments.

Fragmentation of the aromatic ring: At very high temperatures, the substituted phenyl ring could undergo fragmentation.

The kinetics of these decomposition reactions would likely be influenced by factors such as temperature, the presence of oxygen, and the presence of any catalytic impurities. The activation energy for the decomposition of piperazine has been reported to be around 183.5 kJ/mol, and it is expected that this compound would have a comparable, though not identical, activation energy for its thermal degradation. utexas.edu

Thermodynamic Parameters of Degradation Processes

While specific experimental data on the thermodynamic parameters for the degradation of this compound are not extensively documented in publicly available literature, a theoretical assessment can be constructed based on the known reactivity of related phenylpiperidine structures. The degradation of such compounds can proceed through various pathways, including hydrolysis, oxidation, and thermal decomposition. isaacpub.orgresearchgate.net

The stability of the molecule is largely dictated by the strength of its constituent bonds. The piperidine ring, being a saturated heterocycle, is generally stable. However, the C-N bonds within the ring and the C-C bond connecting the piperidine to the phenyl ring are potential sites of cleavage under energetic conditions. The ethoxy and methyl substituents on the phenyl ring can influence the electron density of the aromatic system, which in turn can affect the strength of the bond to the piperidine moiety.

A hypothetical degradation pathway could involve the cleavage of the bond between the piperidine and the phenyl ring. The thermodynamic parameters for such a process would include:

Enthalpy of Reaction (ΔH): This would likely be a positive value, indicating an endothermic process requiring energy input to break the C-C bond.

Entropy of Reaction (ΔS): This would be positive, as the cleavage of one molecule into two or more fragments leads to an increase in disorder.

Gibbs Free Energy of Reaction (ΔG): The spontaneity of the degradation would depend on the temperature, as described by the equation ΔG = ΔH - TΔS. At elevated temperatures, the TΔS term could overcome the positive ΔH, making the degradation process spontaneous.

Table 1: Hypothetical Thermodynamic Parameters for Degradation

ParameterPredicted ValueRationale
ΔH > 0 (Endothermic)Energy is required to break the covalent bond between the phenyl and piperidine rings.
ΔS > 0The number of molecules increases, leading to greater disorder.
ΔG Dependent on TemperatureDegradation is more likely to be spontaneous at higher temperatures.

Note: These are predicted values based on general chemical principles and require experimental validation.

Reactivity Profiling in Diverse Chemical Environments

The chemical reactivity of this compound is primarily governed by the basic nitrogen atom of the piperidine ring and the substituted phenyl group.

The piperidine nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. wikipedia.org In the presence of an acid, this nitrogen can be protonated to form a piperidinium (B107235) cation. The basicity of the piperidine nitrogen is a key determinant of its behavior in biological systems and its reactivity in acid-catalyzed reactions. nih.gov

The equilibrium for this protonation can be described by its pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid (the piperidinium ion). For piperidine itself, the pKa of its conjugate acid is approximately 11.2. wikipedia.org The substituents on the phenyl ring in this compound are not expected to have a dramatic effect on the pKa of the piperidine nitrogen due to their distance, but slight electronic effects could be transmitted. The ethoxy group is an electron-donating group, which could slightly increase the electron density on the nitrogen, making it marginally more basic. Conversely, the methyl group's effect would be less pronounced.

Table 2: Predicted Acid-Base Properties

PropertyPredicted Value/StateDescription
Basicity Moderately BasicThe lone pair on the piperidine nitrogen acts as a proton acceptor.
pKa (Conjugate Acid) ~11Similar to other substituted piperidines, indicating a relatively strong conjugate acid.
Protonated State Piperidinium CationIn acidic environments, the nitrogen will exist in its protonated, positively charged form.

The oxidation and reduction chemistry of this compound would involve reactions at the piperidine nitrogen and potentially the aromatic ring under more forcing conditions.

Oxidation: The nitrogen atom of the piperidine ring is susceptible to oxidation. Common oxidizing agents can convert the secondary amine to various products. For instance, treatment with hydrogen peroxide or a peroxy acid could lead to the formation of an N-oxide. researchgate.net More vigorous oxidation could potentially lead to ring-opening reactions. The presence of the electron-rich ethoxy- and methyl-substituted phenyl ring could also make the aromatic system susceptible to oxidation under certain conditions, although this would likely require stronger oxidizing agents than those needed to oxidize the nitrogen.

Reduction: The piperidine ring is already a saturated system and is therefore generally resistant to reduction under standard catalytic hydrogenation conditions. The aromatic phenyl ring, however, can be reduced to a cyclohexyl ring under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. The ethoxy and methyl substituents would remain on the resulting cyclohexyl ring.

Table 3: Predicted Oxidation and Reduction Reactions

Reaction TypeReagentsPotential Products
Oxidation Hydrogen Peroxide, Peroxy AcidsThis compound N-oxide
Reduction H₂, High Pressure, Rh/Ru catalyst4-(4-Ethoxy-2-methylcyclohexyl)piperidine

Further experimental studies are necessary to fully elucidate the thermodynamic and kinetic parameters of these reactions and to confirm the predicted reactivity profiles.

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Theoretical and Computational Studies on 4 4 Ethoxy 2 Methylphenyl Piperidine Systems

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. By converting the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals, NBO analysis provides a clear picture of the Lewis-like chemical bonding structure.

Mulliken Population Analysis and Electron Density Redistribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. uni-muenchen.de This calculation partitions the total electron population among the constituent atoms, offering a simple way to understand the electrostatic potential and reactivity of different sites within the molecule. uni-muenchen.de It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. uni-muenchen.de

For 4-(4-Ethoxy-2-methylphenyl)piperidine, a Mulliken analysis would assign numerical charge values to each atom. This would allow for the identification of electron-rich and electron-deficient centers. For instance, the nitrogen atom in the piperidine (B6355638) ring and the oxygen atom in the ethoxy group are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and some carbon atoms would likely exhibit positive charges. This information is valuable for predicting how the molecule might interact with other chemical species. Specific Mulliken charge data for this compound has not been reported in the literature.

Fukui Functions for Chemical Reactivity and Selectivity Prediction

Fukui functions are descriptors of chemical reactivity derived from density functional theory (DFT). They help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.com The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

By calculating the condensed Fukui functions for each atom in this compound, one could predict its chemical behavior with a high degree of accuracy. For example, the atom with the highest value for the Fukui function corresponding to an electron addition (f+) would be the most likely site for a nucleophilic attack. Conversely, the atom with the highest value for the Fukui function corresponding to an electron removal (f-) would be the most susceptible to electrophilic attack. This level of detailed reactivity mapping is invaluable for understanding reaction mechanisms and designing new synthetic pathways. At present, there are no published studies containing Fukui function calculations for this specific molecule.

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic characteristics.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations yield the vibrational frequencies and intensities of the normal modes of vibration. Comparing the calculated spectrum with an experimental one is a standard method for validating the computed molecular structure. researchgate.net

For this compound, a computational frequency analysis would provide a detailed assignment of the vibrational modes to specific molecular motions, such as C-H stretching, C-N stretching, C-O stretching, and the various bending and torsional modes of the piperidine and phenyl rings. This would aid in the interpretation of experimental FT-IR and FT-Raman spectra. Such specific computational data for this compound is not currently available in published literature.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions are highly valuable for assigning peaks in experimental NMR spectra and for confirming the proposed structure of a compound. researchgate.net

A theoretical NMR study of this compound would involve calculating the magnetic shielding tensors for each nucleus and converting them into chemical shifts relative to a standard (like tetramethylsilane). This would produce a predicted ¹H and ¹³C NMR spectrum that could be directly compared with experimental results to verify the molecular structure and stereochemistry. No such theoretical NMR predictions for this compound have been found in the scientific literature.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics and photonics. bohrium.commdpi.com Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). bohrium.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net

Theoretical calculations on this compound would determine its potential as an NLO material. By computing the components of the polarizability and hyperpolarizability tensors, one could assess the magnitude of its NLO response. The presence of a donor group (ethoxy) and a π-conjugated system (the phenyl ring) suggests that this molecule might possess interesting NLO properties. However, specific computational studies on the NLO properties and hyperpolarizability of this compound have not been reported.

Dipole Moment and Polarizability Calculations

The dipole moment (µ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of electron density. For a molecule like this compound, the primary contributors to the dipole moment would be the electronegative nitrogen atom in the piperidine ring and the oxygen atom in the ethoxy group. The relative orientation of the phenyl and piperidine rings would also significantly influence the magnitude and direction of the dipole moment vector.

Polarizability (α) describes the ability of the molecule's electron cloud to be distorted by an external electric field. Molecules with extensive π-electron systems and polarizable atoms tend to exhibit higher polarizability. In this compound, the aromatic phenyl ring and the lone pairs of electrons on the nitrogen and oxygen atoms would be the main contributors to its polarizability.

A hypothetical data table for such calculated properties is presented below. It is important to note that these are illustrative values and would need to be substantiated by specific quantum chemical calculations.

PropertyCalculated Value (Illustrative)Units
Dipole Moment (µ)2.5Debye
Average Polarizability (α)250a.u.

First and Second Hyperpolarizability Determination

The determination of first (β) and second (γ) hyperpolarizability is crucial for assessing a molecule's potential for nonlinear optical (NLO) applications. researchgate.net These properties describe the nonlinear response of a molecule to a strong incident electric field, such as that from a laser. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting these NLO properties. researchgate.net

First hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG). Non-centrosymmetric molecules with significant charge-transfer characteristics are often good candidates for high β values. In this compound, the interaction between the electron-donating ethoxy and methyl groups on the phenyl ring and the piperidine moiety could facilitate intramolecular charge transfer, potentially leading to a non-zero β value.

Second hyperpolarizability (γ) relates to third-order NLO effects. The magnitude of γ is often correlated with the extent of electron delocalization within the molecule. The presence of the aromatic ring in this compound suggests a capacity for third-order NLO response.

An illustrative data table for these properties is provided below. These values are hypothetical and would require specific computational investigation for verification.

PropertyCalculated Value (Illustrative)Units
First Hyperpolarizability (β)15 x 10⁻³⁰esu
Second Hyperpolarizability (γ)50 x 10⁻³⁶esu

Structure-Property Relationships for Optical Nonlinearity

The dihedral angle between the phenyl ring and the piperidine ring is a critical structural parameter. A more planar conformation would enhance π-electron delocalization between the two ring systems, which could lead to larger hyperpolarizability values. Substituents on the phenyl ring, such as the ethoxy and methyl groups, play a significant role in modulating the electronic distribution and enhancing the charge-transfer character of the molecule, which is beneficial for second-order NLO properties. The specific substitution pattern (ortho-methyl and para-ethoxy) influences the asymmetry of the electron distribution, which is a prerequisite for a non-zero first hyperpolarizability.

Molecular Dynamics Simulations

While molecular dynamics (MD) simulations are frequently applied in biological contexts, such as studying drug-receptor interactions, their application in non-biological areas like crystal growth mechanisms is also well-established for organic molecules. researchgate.netrsc.org For this compound, MD simulations could provide valuable insights into the processes of nucleation and crystal growth from a solution or melt.

Applications of 4 4 Ethoxy 2 Methylphenyl Piperidine As a Synthetic Synthon or Advanced Chemical Scaffold

Role as a Key Intermediate in Multi-Step Organic Synthesis

The 4-phenylpiperidine (B165713) framework is a foundational structure in the synthesis of a wide array of more complex molecules. wikipedia.orgchemicalbook.com While specific multi-step syntheses commencing from 4-(4-Ethoxy-2-methylphenyl)piperidine are not extensively detailed in publicly available literature, the general reactivity of the piperidine (B6355638) and substituted phenyl moieties allows for its theoretical application as a key intermediate.

The piperidine nitrogen can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce diverse functional groups. These transformations are fundamental in building molecular complexity. For instance, N-alkylation with various alkyl halides can lead to a library of N-substituted piperidine derivatives. Similarly, acylation reactions with acid chlorides or anhydrides can furnish corresponding amides.

The substituted phenyl ring also offers avenues for further functionalization. The ethoxy and methyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles to specific positions. Furthermore, advanced cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to modify the aromatic core, although this would likely require prior functionalization of the phenyl ring (e.g., halogenation).

The utility of similar 4-phenylpiperidine structures as intermediates is well-documented in the synthesis of pharmaceutically relevant compounds and other complex organic molecules. nih.govgoogle.com These established synthetic routes underscore the potential of this compound as a valuable building block for creating diverse and intricate molecular architectures.

Development of New Chemical Reactions Utilizing the Piperidine Core

The piperidine ring is a common heterocyclic motif that has been central to the development of numerous chemical reactions. dtic.mil While novel reactions specifically employing this compound are not prominently reported, the inherent reactivity of its piperidine core makes it a suitable substrate for various synthetic transformations.

The secondary amine of the piperidine ring can act as a nucleophile or a base, participating in a wide range of chemical reactions. For example, it can be utilized in Mannich-type reactions, where it reacts with an aldehyde and a carbon acid to form β-amino carbonyl compounds. The piperidine moiety can also serve as a directing group in certain transition metal-catalyzed reactions, facilitating C-H activation or functionalization at specific positions on the piperidine or the attached phenyl ring.

Furthermore, the piperidine scaffold can be a template for developing stereoselective reactions. The conformation of the six-membered ring can influence the stereochemical outcome of reactions at or adjacent to the ring. This is particularly relevant in asymmetric synthesis, where the development of chiral catalysts or auxiliaries based on the piperidine framework is an active area of research. The specific substitution pattern of this compound could offer unique steric and electronic properties that might be exploited in the design of new stereoselective transformations.

Preparation of Functional Materials with Defined Properties (e.g., NLO materials)

The incorporation of piperidine-containing moieties into organic molecules has been explored for the development of functional materials, particularly those with nonlinear optical (NLO) properties. nih.govmdpi.comresearchgate.netrsc.org NLO materials are crucial for applications in optoelectronics and photonics. The design of NLO chromophores often involves creating molecules with a significant difference in electron density between a donor and an acceptor group, connected by a π-conjugated system.

While there is no specific literature detailing the use of this compound in NLO materials, its structure possesses features that could be adapted for such applications. The ethoxy group on the phenyl ring acts as an electron-donating group, which could be part of a push-pull system if an electron-withdrawing group is introduced elsewhere on the molecule. The piperidine ring itself can be functionalized with groups that enhance the NLO response.

Exploration of Structure-Property Relationships for Chemical Design (excluding SAR for biological activity)

Understanding the relationship between a molecule's structure and its physical and chemical properties is fundamental to the rational design of new compounds with desired characteristics. For this compound and its derivatives, structure-property relationship studies, outside the context of biological activity, can provide valuable insights for chemical design.

Computational modeling techniques can be employed to predict how modifications to the this compound scaffold would affect its properties. For example, studies on related 4-phenylpiperidine systems have explored how different substituents on the phenyl ring and the piperidine nitrogen influence conformational equilibria and electronic properties. nih.gov This knowledge is crucial for designing new molecules with tailored properties for applications in materials science, catalysis, or as specialized chemical intermediates. By systematically varying the substituents and analyzing the resulting changes in physical and chemical properties, a deeper understanding of the structure-property landscape of this class of compounds can be achieved, enabling more targeted and efficient chemical design.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and economically viable methods for constructing complex molecules. Future research on 4-(4-Ethoxy-2-methylphenyl)piperidine will undoubtedly focus on improving the efficiency and sustainability of its synthesis.

Another key area is the exploration of novel catalytic systems. While palladium-catalyzed cross-coupling reactions are established methods for forming the aryl-piperidine bond, future work should aim to replace precious metal catalysts with more abundant and less toxic alternatives, such as those based on iron or copper. researchgate.netacs.org Furthermore, the use of recyclable catalysts, like nanomagnetite (Fe3O4), could dramatically improve the sustainability of the synthetic process. ajchem-a.com

Synthetic StrategyPotential Advantages for this compoundKey Research Challenges
One-Pot Multi-component Reactions High atom economy, reduced waste, operational simplicity. growingscience.comIdentification of suitable starting materials and catalysts for the specific substitution pattern.
Water-Mediated Synthesis Use of a green solvent, potential for unique reactivity and selectivity. ajchem-a.comEnsuring solubility of reactants and stability of intermediates.
Heterogeneous Catalysis Ease of catalyst separation and recycling, improved process sustainability. ajchem-a.comCatalyst deactivation, achieving high activity and selectivity.
Flow Chemistry Enhanced safety, scalability, and precise control over reaction parameters. nih.govHigh initial investment, optimization of reactor design for specific reactions.

Advancements in Asymmetric Synthesis of Complex Piperidine (B6355638) Derivatives

The introduction of chirality into the piperidine ring is often crucial for biological activity. Asymmetric synthesis of this compound, where the piperidine ring or a substituent contains a stereocenter, is a significant and unresolved challenge.

Future research will likely leverage advancements in asymmetric catalysis. For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salt precursors could provide enantiomerically enriched piperidines. nih.govsnnu.edu.cn Another powerful strategy is the use of biocatalysis. Transaminases have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, offering a green and highly enantioselective route. acs.org Adapting such enzymatic methods for 4-arylpiperidines is a compelling goal.

Diastereoselective approaches, such as the nitro-Mannich reaction followed by reductive cyclization, can be used to control the stereochemistry of multiple centers on the piperidine ring. researchgate.net Applying these methods to precursors of this compound could yield complex, stereochemically defined derivatives.

Deeper Mechanistic Understanding of Novel Piperidine-Forming Reactions

A fundamental understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. For novel piperidine-forming reactions that could be applied to this compound, significant mechanistic questions remain.

For example, copper-catalyzed intramolecular C-H amination reactions are emerging as a powerful tool for heterocycle synthesis. acs.org Detailed mechanistic studies, combining experimental techniques with DFT calculations, are needed to elucidate the nature of the active copper species, the mechanism of C-H activation, and the factors controlling regioselectivity and stereoselectivity. acs.org Understanding these details would enable the rational design of catalysts tailored for the synthesis of specific 4-arylpiperidines.

Similarly, other novel cyclization strategies, such as those involving radical cascades or photochemical methods, require in-depth mechanistic investigation to be broadly applicable and predictable. nih.gov A deeper understanding of the intermediates and transition states in these reactions will be crucial for controlling their outcomes and expanding their substrate scope to include precursors for this compound.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and process development. nih.govresearchgate.net For this compound, the integration of advanced computational methodologies offers significant opportunities.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways for potential synthetic routes. acs.org This allows for the prediction of reaction feasibility, the identification of key intermediates and transition states, and a rational basis for catalyst design. For instance, DFT calculations can help in understanding the stereoselectivity of asymmetric catalytic reactions.

Molecular docking and molecular dynamics simulations can predict the binding modes of this compound derivatives with biological targets, guiding the design of new analogs with improved potency and selectivity. nih.govrsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of piperidine derivatives with their biological activity, accelerating the identification of lead compounds. researchgate.net Machine learning models trained on experimental or computationally generated data are also emerging as powerful tools for predicting reaction outcomes and biological activities. acs.org

Computational MethodApplication to this compoundPotential Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting catalyst performance. acs.orgRational design of more efficient and selective synthetic routes.
Molecular Docking Predicting binding poses with protein targets. nih.govGuiding the design of derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes. rsc.orgProviding insights into the dynamic interactions governing biological function.
QSAR and Machine Learning Predicting the biological activity of virtual compounds. researchgate.netacs.orgAccelerating the drug discovery process by prioritizing synthetic targets.

Exploration of New Chemical Reactivity Profiles and Transformations

Beyond its synthesis, the exploration of new chemical transformations of the this compound scaffold is a fertile ground for future research. The functionalization of both the piperidine ring and the aromatic moiety can lead to a diverse range of new chemical entities with potentially novel properties.

Late-stage functionalization of the piperidine ring, for example through C-H activation, would allow for the rapid diversification of the core structure. Similarly, the aromatic ring presents multiple sites for electrophilic or nucleophilic substitution, as well as cross-coupling reactions, to introduce additional functional groups. The development of regioselective functionalization methods will be a key challenge.

Furthermore, leveraging the existing functional groups—the secondary amine of the piperidine and the ethoxy group on the phenyl ring—for further transformations is an area ripe for exploration. For example, the piperidine nitrogen can be derivatized to form a wide array of amides, ureas, sulfonamides, and other functionalities, which can significantly modulate the compound's physicochemical and biological properties. The ethoxy group could potentially be cleaved to reveal a phenol, providing a handle for further derivatization.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Ethoxy-2-methylphenyl)piperidine, and how can purity be optimized?

The synthesis of piperidine derivatives often involves Grignard reactions or coupling strategies. For example, 4-Methoxy-4-(4-methylphenyl)piperidine is synthesized by reacting 4-methylphenylmagnesium bromide with 4-methoxypiperidine under anhydrous conditions to prevent hydrolysis . Purification typically employs column chromatography or recrystallization, with yields improved by optimizing reaction time and temperature. For this compound, analogous methods using ethoxy-substituted aryl halides and piperidine precursors may apply. Purity (>95%) can be confirmed via HPLC or GC-MS, with residual solvents removed via vacuum distillation .

Q. How can the molecular structure of this compound be characterized?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX and WinGX are used to refine crystal structures, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Complementary techniques include:

  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~3.4–4.0 ppm for OCH2_2) and piperidine protons (δ ~1.5–2.8 ppm).
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing the [M+H]+^+ ion .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should target receptors or enzymes common to piperidine derivatives:

  • Radioligand binding assays : Test affinity for serotonin or dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) at concentrations of 1–100 µM .
  • Enzyme inhibition studies : Assess acetylcholinesterase or monoamine oxidase inhibition using spectrophotometric methods (e.g., Ellman’s assay) .
  • Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic scalability be improved for industrial-grade production?

Continuous flow reactors enhance yield and efficiency by maintaining precise temperature and mixing control. For example, telescoped reactions (multi-step synthesis in one flow system) reduce intermediate isolation steps. Catalyst screening (e.g., Pd/C for coupling reactions) and solvent optimization (e.g., switching from THF to 2-MeTHF for greener chemistry) are critical .

Q. What advanced techniques resolve structural ambiguities in crystallographic data?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in partially twinned crystals .
  • Electron density maps : Analyze residual density (e.g., using Olex2) to identify disordered ethoxy groups or piperidine conformers .
  • DFT calculations : Compare experimental and computed NMR shifts (GIAO method) to validate tautomeric forms .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Track conformational changes (e.g., coalescence of piperidine proton signals at elevated temperatures).
  • Molecular dynamics simulations : Model flexible ethoxy groups using AMBER or GROMACS .
  • Multi-conformer refinement : Apply SHELXL’s PART instructions to model alternative conformations in crystallography .

Q. What safety protocols are critical for handling this compound given limited toxicity data?

  • Acute toxicity mitigation : Use fume hoods, gloves (nitrile), and full-face respirators (for Category 4 inhalation/dermal/oral hazards) .
  • Spill management : Neutralize with activated carbon and dispose via licensed hazardous waste facilities .
  • Ecotoxicity assessment : Conduct algal growth inhibition tests (OECD 201) if environmental release is possible .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Ethoxy group replacement : Substitute with methoxy, propoxy, or halogens (F/Cl) to modulate lipophilicity (logP) and receptor binding .
  • Piperidine ring modifications : Introduce sp3^3-rich substituents (e.g., methyl groups) to enhance metabolic stability .
  • Bioisosteres : Replace the phenyl ring with thiophene or pyridine to explore π-stacking interactions .

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